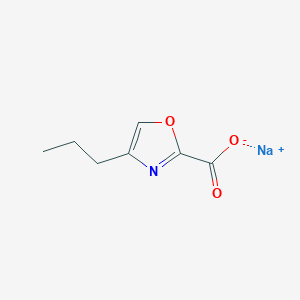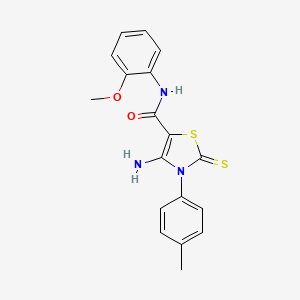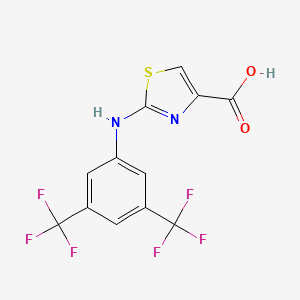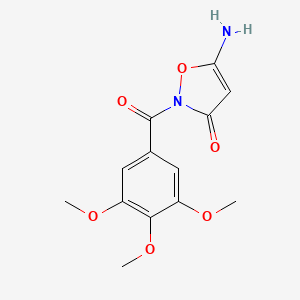![molecular formula C17H15BrN4OS B2590215 3-(4-甲氧基苯基)-6-苯基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪氢溴酸盐 CAS No. 1179499-36-5](/img/structure/B2590215.png)
3-(4-甲氧基苯基)-6-苯基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols . The resulting products are then subjected to further reactions to yield the desired 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of appropriate precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structure. They contain functional groups that can participate in various chemical reactions .科学研究应用
抗肿瘤活性
该化合物及其衍生物对多种癌细胞系表现出有希望的抗肿瘤活性,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌。值得注意的是,某些衍生物对特定癌细胞系表现出高水平的抗肿瘤活性,表明它们作为构建新型有效抗癌药物的核心结构的潜力 (Yanchenko, Fedchenkova, & Demchenko, 2020).
结构和分子研究
已对该化合物的衍生物进行了广泛的结构和分子研究。这些研究涉及使用红外光谱、1H-NMR、质谱和 X 射线单晶衍射进行表征,揭示了这些化合物的分子结构和稳定性的详细见解 (Kaynak, Aytaç, & Tozkoparan, 2010).
抗菌活性
多项研究强调了该化合物衍生物的抗菌特性。这些衍生物已针对各种微生物菌株进行了测试,显示出显着的抗菌活性,表明它们作为抗真菌剂和抗菌剂开发的潜力 (Sahu, Ganguly, & Kaushik, 2014)。其他研究证实了这些化合物的化学结构与其抗菌活性之间的关系,为靶向药物设计铺平了道路 (Iradyan et al., 2016).
晶体学和分子相互作用
晶体学研究提供了对该化合物衍生物的分子相互作用和稳定性的深入理解。这些研究探索了构象、分子堆积和相互作用,例如氢键和 S⋯O 接触,这些相互作用有助于分子的稳定性和性质 (Xinxiang, 2007).
未来方向
作用机制
Target of Action
Compounds with similar structures have been reported to target enzymes such as carbonic anhydrase and cholinesterase .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to diverse pharmacological activities .
生化分析
Biochemical Properties
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, which can modulate the activity of these enzymes and affect various metabolic pathways. The compound’s ability to form hydrogen bonds with target biomolecules enhances its binding affinity and specificity .
Cellular Effects
The effects of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . This modulation of gene expression leads to the inhibition of cell proliferation and the induction of programmed cell death.
Molecular Mechanism
At the molecular level, 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is facilitated by the compound’s hydrogen bonding capability and its structural compatibility with the enzyme’s active site. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that its efficacy in inhibiting cell proliferation and inducing apoptosis remains consistent, although slight reductions in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
属性
IUPAC Name |
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-13(8-10-14)16-18-19-17-21(16)20-15(11-23-17)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUTQZJDAVCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2590138.png)
![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)


![Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate](/img/structure/B2590145.png)


![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)


![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2590154.png)
